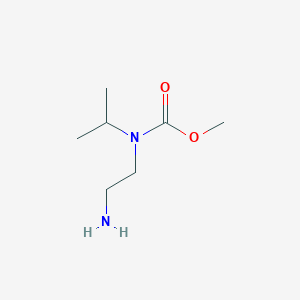![molecular formula C16H11FO3 B1400887 Benzoic acid, 4-[3-(4-fluorophenyl)-1-oxo-2-propenyl]- CAS No. 62557-88-4](/img/structure/B1400887.png)
Benzoic acid, 4-[3-(4-fluorophenyl)-1-oxo-2-propenyl]-
Descripción general
Descripción
“Benzoic acid, 4-[3-(4-fluorophenyl)-1-oxo-2-propenyl]-” is a chemical compound. It is a derivative of benzoic acid, which is a compound that is part of the carboxylic acid family . The compound has a molecular formula of C13H9FO2 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been studied in the field of medicinal chemistry. A series of hydrazide hydrazones of 4-fluorobenzoic acid hydrazide were prepared and evaluated as potential antimicrobial agents . The reaction progress was checked using pre-coated silica gel aluminium packed thin layer plates with ethyl acetate & n-hexane serving as the mobile phase .Molecular Structure Analysis
The molecular structure of this compound includes a benzoic acid group and a 4-fluorophenyl group . The InChI string for this compound is InChI=1S/C13H9FO2/c14-12-7-5-10 (6-8-12)9-1-3-11 (4-2-9)13 (15)16/h1-8H, (H,15,16) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 216.21 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Retinobenzoic Acid Derivatives in Cell Differentiation
(E)-chalcone-4-carboxylic acids, a class of retinoidal benzoic acids, have been studied for their activity in inducing differentiation in human promyelocytic leukemia cells HL-60. Certain derivatives showed enhanced activity compared to retinoic acid, highlighting their potential in cell differentiation and cancer treatment research (Kagechika et al., 1989).
Metabolism of Biphenyl Compounds
2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid, a derivative in the degradation pathway of biphenyl compounds, has been isolated from Pseudomonas putida. This study offers insights into the microbial degradation and environmental fate of biphenyl derivatives, which may include benzoic acid derivatives (Catelani et al., 1973).
Benzoic Acid Derivatives in Food and Environment
Benzoic acid and its derivatives are naturally present in plant and animal tissues and are widely used as preservatives and flavoring agents. Their widespread occurrence and use raise concerns about human exposure and potential health impacts, making them a subject of environmental and food safety research (del Olmo et al., 2017).
Synthesis of Fluorine Containing Compounds
Studies have been conducted on the synthesis of new biologically active molecules incorporating 4-fluorophenyl groups, demonstrating the chemical versatility and potential pharmaceutical applications of these derivatives (Holla et al., 2003).
Cyclopolymerization of Compounds
Research has been done on using benzoic acid derivatives for the synthesis of ruthenium-based catalysts, emphasizing the role of these compounds in the field of material science and polymer chemistry (Mayershofer et al., 2006).
Structure-Metabolism Relationships
Studies on substituted benzoic acids, including those with fluorophenyl groups, have elucidated their metabolism and potential drug interactions, contributing to pharmaceutical and toxicological sciences (Ghauri et al., 1992).
Safety and Hazards
The safety data sheet for a similar compound, 4-(4-Fluorophenyl)benzoic acid, suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
Propiedades
IUPAC Name |
4-[3-(4-fluorophenyl)prop-2-enoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3/c17-14-8-1-11(2-9-14)3-10-15(18)12-4-6-13(7-5-12)16(19)20/h1-10H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYKFNQWEFCUBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60736212 | |
| Record name | 4-[3-(4-Fluorophenyl)acryloyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60736212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62557-88-4 | |
| Record name | 4-[3-(4-Fluorophenyl)acryloyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60736212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine](/img/structure/B1400823.png)


